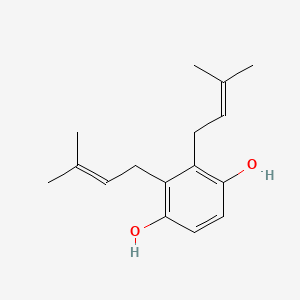![molecular formula C23H22F2 B14268827 1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene CAS No. 137528-86-0](/img/structure/B14268827.png)
1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene: is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with two fluorine atoms and a biphenyl group with a pentyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene typically involves the following steps:
Formation of the Biphenyl Intermediate: The initial step involves the formation of the biphenyl intermediate through a Suzuki coupling reaction. This reaction uses a palladium catalyst to couple a halogenated benzene with a boronic acid derivative.
Introduction of the Pentyl Chain: The pentyl chain is introduced via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the biphenyl intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
Fluorination: The final step involves the selective fluorination of the benzene ring using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The fluorine atoms on the benzene ring make it less reactive towards EAS, but the biphenyl group can still undergo nitration, sulfonation, and halogenation under appropriate conditions.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing fluorine atoms facilitates NAS reactions, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Fuming sulfuric acid or chlorosulfonic acid.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
NAS: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Nitration: Nitro derivatives of the biphenyl group.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated biphenyl derivatives.
NAS: Substituted biphenyl derivatives with nucleophiles replacing fluorine atoms.
科学的研究の応用
1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system and electron-withdrawing fluorine atoms.
Materials Science: Incorporated into polymers and liquid crystals to enhance their thermal and mechanical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.
Analytical Chemistry: Used as a standard or reference compound in spectroscopic and chromatographic analyses.
作用機序
The mechanism of action of 1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene depends on its application:
Organic Electronics: The compound’s conjugated system allows for efficient charge transport and light emission, making it suitable for use in organic semiconductors and LEDs.
Medicinal Chemistry: The biphenyl and fluorine substituents can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
1,3-Difluorobenzene: Lacks the biphenyl and pentyl substituents, making it less complex and less versatile in applications.
4-Pentylbiphenyl: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
1,3-Difluoro-5-phenylbenzene: Similar structure but without the pentyl chain, affecting its solubility and interaction with other molecules.
Uniqueness: 1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene is unique due to its combination of fluorine atoms, biphenyl group, and pentyl chain. This combination imparts distinct electronic, thermal, and mechanical properties, making it suitable for a wide range of applications in materials science, organic electronics, and medicinal chemistry.
特性
CAS番号 |
137528-86-0 |
|---|---|
分子式 |
C23H22F2 |
分子量 |
336.4 g/mol |
IUPAC名 |
1,3-difluoro-5-[4-(4-pentylphenyl)phenyl]benzene |
InChI |
InChI=1S/C23H22F2/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-22(24)16-23(25)15-21/h6-16H,2-5H2,1H3 |
InChIキー |
LENDRZKMOLEYAG-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)



![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)






![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
